molecular formula C5H10O B180638 2,4-Dimethyloxetane CAS No. 14988-66-0

2,4-Dimethyloxetane

Cat. No.: B180638
CAS No.: 14988-66-0
M. Wt: 86.13 g/mol
InChI Key: KPPWZEMUMPFHEX-UHFFFAOYSA-N
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Description

2,4-Dimethyloxetane is a cyclic ether with the molecular formula C₅H₁₀O. It is a four-membered ring compound with two methyl groups attached to the second and fourth carbon atoms. This compound is significant in various chemical processes, particularly in low-temperature combustion mechanisms where it acts as an intermediate .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Dimethyloxetane can be synthesized through several methods, including:

Industrial Production Methods

Industrial production of this compound typically involves the use of catalytic processes to ensure high yield and purity. The specific details of these processes are often proprietary, but they generally involve the use of metal catalysts and controlled reaction conditions to facilitate the cyclization reactions .

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyloxetane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common reagents include oxygen (O₂) and hydrogen peroxide (H₂O₂).

    Reduction: Common reagents include hydrogen gas (H₂) and metal catalysts such as palladium on carbon (Pd/C).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions include various oxidized and reduced derivatives of this compound, as well as substituted oxetanes .

Scientific Research Applications

2,4-Dimethyloxetane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,4-dimethyloxetane involves its interaction with various molecular targets and pathways. For example, in combustion processes, it reacts with hydroperoxyalkyl radicals to form peroxy radicals, which then undergo further reactions to produce various products . The specific pathways and molecular targets depend on the reaction conditions and the presence of other reactants.

Comparison with Similar Compounds

2,4-Dimethyloxetane can be compared with other similar cyclic ethers, such as:

The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and the types of reactions it undergoes .

Properties

IUPAC Name

2,4-dimethyloxetane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O/c1-4-3-5(2)6-4/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPPWZEMUMPFHEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40336698
Record name Oxetane, 2,4-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40336698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

86.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14988-66-0
Record name Oxetane, 2,4-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40336698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,4-Dimethyloxetane
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Reactant of Route 5
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Reactant of Route 6
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Customer
Q & A

Q1: How is 2,4-dimethyloxetane formed during fuel combustion?

A1: this compound is a cyclic ether that forms during the low-temperature combustion of certain fuels, particularly n-pentane. [, ] Its formation is linked to the unimolecular reactions of hydroperoxyalkyl radicals (QOOH), specifically those derived from n-pentane. These QOOH radicals undergo an isomerization step involving a six-membered transition state, ultimately leading to the formation of this compound. []

Q2: Why is understanding the fate of this compound important in combustion modeling?

A2: this compound doesn't just sit inertly in the combustion environment. It can undergo further reactions that influence the overall reaction mechanism and product distribution. [] Critically, it can react via two main pathways:

  • Unimolecular Ring-Opening: The oxetane ring can break apart, leading to various products depending on the specific radical formed and the reaction conditions. [] These ring-opening reactions have rates comparable to reactions with oxygen, making them significant competitors. []
  • Reaction with Oxygen: this compound can react with molecular oxygen to form cyclic ether-peroxy adducts, further complicating the reaction network. []

Q3: What makes the study of this compound radicals complex?

A3: Several factors contribute to the complexity:

  • Stereoisomerism: this compound can exist as different stereoisomers, and the stereochemistry of the molecule significantly affects the reactivity of its derived radicals. For instance, diastereomeric cyclic ether peroxy radicals (formed from this compound) exhibit vastly different reactivity profiles. []
  • Multiple Reaction Channels: The potential energy surfaces of these radicals are complex, with multiple accessible reaction pathways leading to a diverse array of products. [, ] This includes conventional QOOH decomposition pathways (like HO2 elimination) and ring-opening reactions, which can lead to unique unsaturated peroxy radicals. []
  • Well-Skipping Reactions: At atmospheric pressure, the rate of chemical reactions for many of these radicals is comparable to the rate of collisional stabilization. This leads to "well-skipping" reactions, where the energized radicals react before being fully thermalized, further complicating kinetic analysis. []

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